molecular formula C17H15BrClNO4 B3673161 ethyl 4-{[(4-bromo-2-chlorophenoxy)acetyl]amino}benzoate

ethyl 4-{[(4-bromo-2-chlorophenoxy)acetyl]amino}benzoate

Cat. No.: B3673161
M. Wt: 412.7 g/mol
InChI Key: YHUQJLVQZONNJJ-UHFFFAOYSA-N
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Description

Ethyl 4-{[(4-bromo-2-chlorophenoxy)acetyl]amino}benzoate is an organic compound with the molecular formula C17H15BrClNO4 It is a derivative of benzoic acid and contains both bromine and chlorine atoms, making it a halogenated aromatic compound

Properties

IUPAC Name

ethyl 4-[[2-(4-bromo-2-chlorophenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrClNO4/c1-2-23-17(22)11-3-6-13(7-4-11)20-16(21)10-24-15-8-5-12(18)9-14(15)19/h3-9H,2,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUQJLVQZONNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(4-bromo-2-chlorophenoxy)acetyl]amino}benzoate typically involves a multi-step process. One common method includes the following steps:

    Preparation of 4-bromo-2-chlorophenol: This can be achieved through the halogenation of phenol using bromine and chlorine under controlled conditions.

    Formation of 4-bromo-2-chlorophenoxyacetic acid: The 4-bromo-2-chlorophenol is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the phenoxyacetic acid derivative.

    Acylation: The phenoxyacetic acid derivative is then acylated with ethyl 4-aminobenzoate using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(4-bromo-2-chlorophenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the functional groups.

    Oxidation Reactions: Oxidation can occur at the aromatic ring or the side chains, leading to the formation of different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while reduction and oxidation reactions can lead to the formation of simpler or more complex molecules.

Scientific Research Applications

Chemistry

In chemistry, ethyl 4-{[(4-bromo-2-chlorophenoxy)acetyl]amino}benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its halogenated structure makes it a valuable starting material for various chemical transformations.

Biology

In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may serve as a model compound for investigating the interactions between halogenated molecules and biological targets.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure can be modified to develop new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of ethyl 4-{[(4-bromo-2-chlorophenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets. The halogen atoms in the compound can form halogen bonds with biological molecules, affecting their structure and function. Additionally, the aromatic ring and functional groups can participate in various interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate
  • Ethyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate
  • Ethyl 4-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzoate

Uniqueness

Ethyl 4-{[(4-bromo-2-chlorophenoxy)acetyl]amino}benzoate is unique due to the presence of both bromine and chlorine atoms in its structure. This dual halogenation can enhance its reactivity and interaction with biological targets compared to similar compounds with only one halogen atom. Additionally, the specific arrangement of the halogen atoms and functional groups can influence the compound’s chemical and biological properties, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 4-{[(4-bromo-2-chlorophenoxy)acetyl]amino}benzoate
Reactant of Route 2
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ethyl 4-{[(4-bromo-2-chlorophenoxy)acetyl]amino}benzoate

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